Unveiling the Kinase Inhibition Mechanism of 1,7-Dimethylindolin-2-one: A Technical Guide for Drug Discovery Professionals
Unveiling the Kinase Inhibition Mechanism of 1,7-Dimethylindolin-2-one: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide delves into the mechanistic underpinnings of 1,7-dimethylindolin-2-one as a putative kinase inhibitor. While direct empirical data for this specific molecule is not extensively published, this whitepaper constructs a robust, hypothetical mechanism of action grounded in the well-established principles of the broader indolin-2-one class of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the investigation and validation of novel indolin-2-one derivatives.
The Indolin-2-one Scaffold: A Privileged Motif in Kinase Inhibition
The indolin-2-one core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous approved and clinical-stage kinase inhibitors.[1] Its inherent ability to form key interactions within the ATP-binding site of various kinases has rendered it a fertile ground for the development of targeted therapeutics, particularly in oncology.[2] Prominent examples, such as Sunitinib, demonstrate the clinical success of this scaffold in targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis.[3][4]
The canonical mechanism of action for 3-substituted indolin-2-one inhibitors involves competitive inhibition at the ATP-binding pocket of the kinase.[5][6][7][8] The lactam moiety of the indolin-2-one ring is critical, typically forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9] Structural modifications at the C3, C5, and C6 positions have been extensively explored to enhance potency and selectivity.[3][4]
A Hypothesized Mechanism of Action for 1,7-Dimethylindolin-2-one
Based on the established structure-activity relationships (SAR) of the indolin-2-one class, we can propose a plausible, albeit hypothetical, mechanism of action for 1,7-dimethylindolin-2-one. The dimethylation at the N-1 and C-7 positions introduces unique steric and electronic features that likely modulate its kinase inhibitory profile.
Key Postulates:
-
ATP-Competitive Inhibition: It is highly probable that 1,7-dimethylindolin-2-one functions as an ATP-competitive inhibitor, targeting the ATP-binding site of one or more protein kinases.
-
Altered Hinge Binding: The methylation at the N-1 position precludes the canonical hydrogen bond donation from the lactam nitrogen to the kinase hinge region. This suggests a potentially altered binding mode compared to N-1 unsubstituted indolin-2-ones, or a reliance on other interactions for affinity. The lactam carbonyl is still available to act as a hydrogen bond acceptor.
-
Modulation of Selectivity by C-7 Methylation: The C-7 methyl group, while not a common substitution site, likely influences the compound's selectivity profile. It may create favorable hydrophobic interactions with specific amino acid residues in the ATP-binding pocket of certain kinases, while causing steric clashes in others. This could potentially steer the inhibitor towards a unique subset of the kinome.
The following diagram illustrates the generalized ATP-competitive mechanism of indolin-2-one kinase inhibitors.
Caption: Generalized ATP-competitive inhibition by an indolin-2-one derivative.
The following diagram proposes a hypothetical binding mode for 1,7-dimethylindolin-2-one, highlighting the potential consequences of the N-1 and C-7 dimethylation.
Caption: Hypothetical binding mode of 1,7-dimethylindolin-2-one.
Experimental Validation Workflow
To empirically validate the proposed mechanism of action for 1,7-dimethylindolin-2-one, a systematic, multi-tiered experimental approach is essential. The following protocols provide a self-validating system to thoroughly characterize its kinase inhibitory properties.
The overall workflow for experimental validation is depicted below.
Caption: Experimental workflow for validating the mechanism of action.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration at which 1,7-dimethylindolin-2-one inhibits 50% of the activity (IC50) of a panel of selected kinases.
Methodology: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction is a robust and high-throughput method.
Step-by-Step Protocol:
-
Kinase Selection: Choose a panel of kinases for screening. Based on the indolin-2-one scaffold, this should include RTKs (e.g., VEGFR2, PDGFRβ, c-KIT) and other relevant kinases (e.g., Aurora B, RSK2).[10][11]
-
Reagent Preparation:
-
Prepare a stock solution of 1,7-dimethylindolin-2-one in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of the kinase and its specific substrate in the assay buffer.
-
Prepare the ATP solution at a concentration close to the Km for each kinase.
-
-
Assay Plate Setup:
-
Add the compound dilutions to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase/substrate mixture to the wells.
-
Follow with the addition of ATP to start the reaction.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
ATP-Competitive Binding Assay
Objective: To confirm that 1,7-dimethylindolin-2-one binds to the ATP-binding site of the target kinase.
Methodology: A competition binding assay using a known fluorescent ATP-competitive probe.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare solutions of the target kinase, the fluorescent probe, and serial dilutions of 1,7-dimethylindolin-2-one in binding buffer.
-
-
Assay Procedure:
-
In a suitable microplate, combine the kinase and the fluorescent probe.
-
Add the serial dilutions of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization or a similar signal that changes upon displacement of the probe.
-
-
Data Analysis:
-
A decrease in the fluorescent signal with increasing concentrations of the test compound indicates competition for the same binding site.
-
Calculate the Ki or IC50 value from the competition curve.
-
Cellular Target Engagement and Pathway Analysis
Objective: To assess the ability of 1,7-dimethylindolin-2-one to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Methodology: Western blotting to detect changes in protein phosphorylation levels.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to be dependent on the signaling of the target kinase (e.g., HUVECs for VEGFR2).
-
Treat the cells with various concentrations of 1,7-dimethylindolin-2-one for a specified duration.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) to activate the signaling pathway.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein (e.g., phospho-ERK for the VEGFR2 pathway).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescent (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein.
-
A dose-dependent decrease in the phosphorylation of the target protein confirms cellular activity of the inhibitor.
-
Data Presentation and Interpretation
All quantitative data from the in vitro and cellular assays should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Kinase Inhibitory Profile of 1,7-Dimethylindolin-2-one
| Kinase Target | IC50 (nM) |
| VEGFR2 | TBD |
| PDGFRβ | TBD |
| c-KIT | TBD |
| Aurora B | TBD |
| RSK2 | TBD |
| Other Kinases | TBD |
TBD: To Be Determined
Table 2: Cellular Activity of 1,7-Dimethylindolin-2-one
| Cell Line | Target Pathway | Cellular IC50 (µM) |
| HUVEC | VEGFR2 Signaling | TBD |
| Other Cell Lines | Relevant Pathway | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This technical guide has outlined a hypothetical yet scientifically grounded mechanism of action for 1,7-dimethylindolin-2-one as a kinase inhibitor. The proposed mechanism is rooted in the extensive knowledge of the indolin-2-one scaffold as a privileged structure for targeting the ATP-binding site of kinases. The unique N-1 and C-7 dimethylation pattern suggests a potentially novel selectivity profile that warrants thorough investigation.
The provided experimental workflows offer a robust framework for validating this hypothesis, from initial biochemical characterization to cellular pathway analysis. Successful execution of these protocols will not only elucidate the precise mechanism of action of 1,7-dimethylindolin-2-one but also pave the way for its further development as a potential therapeutic agent. Future studies should focus on comprehensive kinome profiling, in vivo efficacy studies in relevant disease models, and structural biology efforts to obtain a definitive co-crystal structure with its target kinase(s).
References
-
Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. Bioorganic & Medicinal Chemistry. [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]
-
Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed. [Link]
-
Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. PubMed. [Link]
-
The structure–activity relationship of 3‐substituted indolin‐2‐ones possessing chloropyrrole moiety. ResearchGate. [Link]
-
Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. ResearchGate. [Link]
-
Efficient synthesis of new oxindol -based heterocyclic entities via indolin-2-one derivatives. ResearchGate. [Link]
-
Synthesis, structure–activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors. Sci-Hub. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Research. [Link]
-
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]
-
Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]
-
Indolin-2-one p38α inhibitors I: design, profiling and crystallographic binding mode. PubMed. [Link]
-
The design and structure–activity relationship of sunitinib. The first indolin‐2‐one was semaxanib, which was used as the lead compound for the design of other indolin‐2‐ones. ResearchGate. [Link]
-
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]
-
Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. PubMed. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Dove Press. [Link]
-
Chapter 2 Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring- Opening Cyclization of Indolyl-N-Tethered Epoxides. Shodhganga@INFLIBNET. [Link]
-
Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study. PubMed. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
